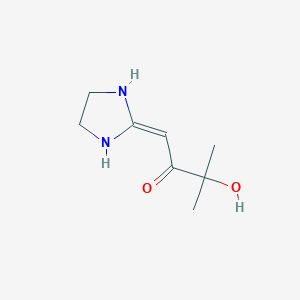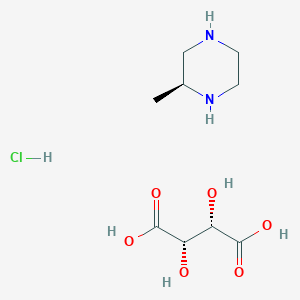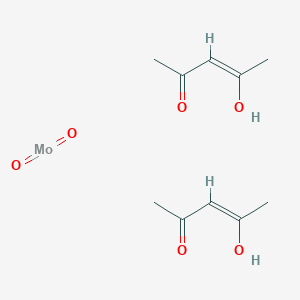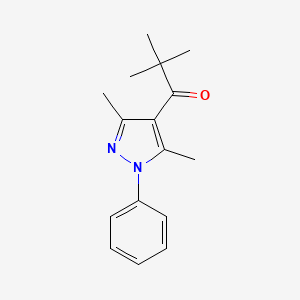![molecular formula C30H38Br2N2S3 B12821495 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the family of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications. The presence of bromine and octylthiophene groups enhances the compound’s solubility and electronic properties, making it suitable for use in organic field-effect transistors and polymer solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the bromination of 4,7-dibromo-2,1,3-benzothiadiazole followed by the introduction of octylthiophene groups. One common method involves reacting 4,7-dibromo-2,1,3-benzothiadiazole with N-bromosuccinimide (NBS) in dichlorobenzene to introduce the bromine atoms. The resulting intermediate is then reacted with 3-octylthiophene in the presence of a palladium catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the production yield .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce extended conjugated polymers, while substitution reactions can introduce various functional groups to modify the compound’s properties .
Scientific Research Applications
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Field-Effect Transistors (OFETs): The compound’s strong electron-accepting properties make it suitable for use in OFETs, where it can enhance charge carrier mobility.
Polymer Solar Cells (PSCs): It is used as an electron acceptor material in PSCs, contributing to improved power conversion efficiencies.
Fluorescent Sensors: The compound’s fluorescence properties make it useful in the development of sensors for detecting various analytes.
Photocatalysts: It can be used as a visible-light photocatalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to accept electrons and participate in charge transfer processes. The compound’s molecular structure allows for efficient π-π stacking interactions, which facilitate charge transport in optoelectronic devices. Additionally, the presence of bromine and octylthiophene groups enhances its solubility and electronic properties, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of octylthiophene groups, which enhance its solubility and electronic properties. This makes it more suitable for use in solution-processed optoelectronic devices compared to similar compounds that may have lower solubility or different electronic characteristics .
Properties
Molecular Formula |
C30H38Br2N2S3 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
4,7-bis(5-bromo-3-octylthiophen-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H38Br2N2S3/c1-3-5-7-9-11-13-15-21-19-25(31)35-29(21)23-17-18-24(28-27(23)33-37-34-28)30-22(20-26(32)36-30)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
ZVHUUQVETAZCBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(C3=NSN=C23)C4=C(C=C(S4)Br)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)


![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)



![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)


![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
